Physicochemical properties of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran
Physicochemical properties of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran
As a Senior Application Scientist, this guide provides an in-depth technical overview of the physicochemical properties of the novel benzofuran derivative, 3-Bromo-4-methoxy-2-phenyl-1-benzofuran. This document is structured to provide not only the fundamental physicochemical data but also the underlying scientific rationale and methodologies required for its empirical determination and validation. Given the specificity of this compound, certain data points are presented as predicted values or are to be determined experimentally, with detailed protocols provided to ensure data integrity and reproducibility.
Introduction: The Benzofuran Scaffold in Drug Discovery
The benzofuran moiety is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored as potential therapeutic agents, exhibiting properties such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[2][3] The specific substitution pattern of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran suggests its potential as a novel scaffold in medicinal chemistry. The introduction of a bromine atom, a methoxy group, and a phenyl ring at specific positions can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.[2]
A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement in any drug development pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This guide provides a comprehensive framework for the characterization of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran.
Chemical Identity and Predicted Physicochemical Properties
The fundamental properties of a compound are dictated by its structure. The key identifiers and predicted physicochemical parameters for 3-Bromo-4-methoxy-2-phenyl-1-benzofuran are summarized below.
| Property | Value | Source/Method |
| IUPAC Name | 3-Bromo-4-methoxy-2-phenyl-1-benzofuran | --- |
| Molecular Formula | C15H11BrO2 | Calculated |
| Molecular Weight | 319.15 g/mol | Calculated |
| CAS Number | Not available | --- |
| Appearance | To be determined | Experimental |
| Melting Point | To be determined | Experimental |
| Boiling Point | To be determined | Experimental |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, CH2Cl2, Ethyl Acetate) and poorly soluble in water. | Chemical Analogy |
Synthesis and Structural Elucidation
The synthesis of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran would likely follow established methods for the construction of substituted benzofurans. A common approach involves the cyclization of appropriately substituted phenols and phenoxyketones.[1][4] For instance, a plausible route could involve the reaction of a 2-methoxyphenol derivative with a 2-bromo-1-phenylethan-1-one, followed by cyclization. Another established method is the bromination of a pre-formed 4-methoxy-2-phenyl-1-benzofuran.[5]
Spectroscopic Characterization
The definitive identification of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran requires a suite of spectroscopic techniques.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran core and the phenyl ring, as well as a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons will be crucial for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all 15 carbon atoms in the molecule, with their chemical shifts indicating their electronic environment. The carbons attached to the bromine and oxygen atoms will have characteristic shifts.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis: Process the spectra using appropriate software to determine chemical shifts (δ) in ppm, integration values, and coupling constants (J) in Hz.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₅H₁₁BrO₂). The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Electron Ionization (EI-MS): This method will likely show the molecular ion peak and characteristic fragment ions, which can provide further structural information.[6][7]
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass for C₁₅H₁₁BrO₂. The isotopic distribution pattern should match that of a monobrominated compound.
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
-
C-O-C stretching: For the ether and benzofuran ether linkages.
-
C=C stretching: For the aromatic rings.
-
C-H stretching and bending: For the aromatic and methoxy groups.
-
C-Br stretching: Typically observed in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Physicochemical Property Determination
The following experimental workflows are essential for characterizing the physical properties of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Solubility Assessment
Solubility in various solvents is crucial for further biological testing and formulation development.
Experimental Protocol: Thermodynamic Solubility Measurement
-
Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the compound in the supernatant using a calibrated analytical method such as HPLC-UV.
-
Data Reporting: Express the solubility in units such as mg/mL or µM.
Chromatographic Purity Assessment
Chromatographic methods are employed to determine the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative method to assess the purity and stability of the compound.
Experimental Protocol: Reverse-Phase HPLC Purity Analysis
-
Instrumentation: Use a standard HPLC system with a UV detector and a C18 stationary phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid, is typically effective.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration (e.g., 1 mg/mL).
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample and run the gradient method.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Visualization of Workflows
Structural Elucidation Workflow
Caption: Workflow for the synthesis, characterization, and property determination of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran.
Stability, Storage, and Handling
-
Stability: As with many brominated aromatic compounds, 3-Bromo-4-methoxy-2-phenyl-1-benzofuran should be assessed for its stability under various conditions (e.g., light, temperature, pH).
-
Storage: It is recommended to store the solid compound in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C or 4°C) to minimize degradation.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide outlines the essential physicochemical properties and the requisite experimental methodologies for the comprehensive characterization of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is fundamental for the evaluation of this compound in the context of drug discovery and development. The provided framework serves as a robust starting point for researchers and scientists investigating this and other novel benzofuran derivatives.
References
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]
-
MDPI. (2023, August 11). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-methoxyphenyl)-2-benzofuran-1(3h)-one. PubChem. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS 1391053-51-2 | 3-Bromo-2-(1-Methoxybutyl) Benzofuran. Retrieved from [Link]
-
De Gruyter. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Furan, 3-bromo-. NIST WebBook. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). (2Z)-3-bromo-4-methoxy-2-pentene. Retrieved from [Link]
-
Supporting Information. (n.d.). Fluorination of 2-substituted benzo[b]furans with Selectfluor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 3-Bromo-4-methoxyphenethylamine 97 159465-27-7. Retrieved from [Link]
-
EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]
-
Springer. (2022, November 24). Detection and mass spectral characterization of carbofuran and its degradation product. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0152172). Retrieved from [Link]
-
Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]
-
ResearchGate. (2022, October). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-4'-methoxybiphenyl. PubChem. Retrieved from [Link]
-
ResearchGate. (2026, January 19). Reactivity of Benzofuran Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-3-(4-fluorophenylsulfinyl)-2-phenyl-1-benzofuran. PMC. Retrieved from [Link]
-
mzCloud. (2018, April 13). 3 Methoxy 1 4 methoxy 1 benzofuran 5 yl 3 phenyl 1 propanone. Retrieved from [Link]
-
ResearchGate. (2021, March 12). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. PMC. Retrieved from [Link]
-
DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]
-
MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Bromofuran. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. easpublisher.com [easpublisher.com]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. sciresjournals.com [sciresjournals.com]
- 7. researchgate.net [researchgate.net]
